Cas no 94-47-3 (Phenethyl benzoate)

Phenethyl benzoate structure
Phenethyl benzoate structure
Nome del prodotto:Phenethyl benzoate
Numero CAS:94-47-3
MF:C15H14O2
MW:226.270464420319
CID:805427

Phenethyl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenethyl benzoate
    • 2-phenylethyl benzoate
    • Benzoic acid,2-phenylethyl ester
    • B-PHENYLETHYL BENZOATE
    • Benzoic acid, phenethyl ester (7CI, 8CI)
    • Phenethyl alcohol, benzoate (6CI)
    • Benzylcarbinyl benzoate
    • Finsolv SUN
    • NSC 24096
    • Phenylethyl benzoate
    • X-Tend 226
    • β-Phenethyl benzoate
    • β-Phenylethyl benzoate
    • Inchi: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
    • Chiave InChI: OSORMYZMWHVFOZ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 226.09900
  • Massa monoisotopica: 226.09938
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 225
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 26.3
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Densità: 1.093 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 182 °C12 mm Hg(lit.)
  • Punto di infiammabilità: >230 °F
  • Indice di rifrazione: n20/D 1.56(lit.)
  • PSA: 26.30000
  • LogP: 3.08610
  • FEMA: 2860 | PHENETHYL BENZOATE

Phenethyl benzoate Informazioni sulla sicurezza

  • WGK Germania:2
  • RTECS:DH6288000

Phenethyl benzoate Dati doganali

  • CODICE SA:2916310090
  • Dati doganali:

    Codice doganale cinese:

    2916310090

    Panoramica:

    2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati
    M. Ispezione delle merci importate
    N. Ispezione delle merci all'esportazione

    Riassunto:

    2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Phenethyl benzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2893-500G
Phenethyl Benzoate
94-47-3 >98.0%(GC)
500g
¥990.00 2024-04-15
TRC
P296015-250000mg
Phenethyl Benzoate
94-47-3
250g
$184.00 2023-05-17
TRC
P296015-50g
Phenethyl Benzoate
94-47-3
50g
$ 50.00 2022-06-03
TRC
P296015-250g
Phenethyl Benzoate
94-47-3
250g
$ 150.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W286020-SAMPLE-K
Phenethyl benzoate
94-47-3 natural, ≥98%, FG
391.53 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W286020-1KG-K
Phenethyl benzoate
94-47-3 natural, ≥98%, FG
1KG
4698.46 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W286001-1KG-K
Phenethyl benzoate
94-47-3 ≥99%, FG
1KG
2044.01 2021-05-17
TRC
P296015-100000mg
Phenethyl Benzoate
94-47-3
100g
$87.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W286020-1KG-1kg
Phenethyl benzoate
94-47-3 98%
1kg
¥9163.89 2023-11-12
A2B Chem LLC
AI62822-5g
Benzoic acid, 2-phenylethyl ester
94-47-3 >99%(GC)
5g
$18.00 2024-07-18

Phenethyl benzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Zinc chloride
Riferimento
Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chloride
Kim, Sunggak; Lee, Won Jae, Synthetic Communications, 1986, 16(6), 659-65

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Xylene ;  rt; 15 h, reflux
Riferimento
Direct esterification of carboxylic acids with alcohols catalyzed by iron(III) acetylacetonate complex
Weng, Shiue-Shien; Chen, Fong-Kuang; Ke, Chih-Shueh, Synthetic Communications, 2013, 43(19), 2615-2621

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 27 h, rt
1.3 Reagents: Water ;  cooled
Riferimento
Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species
Chen, Chien-Tien; Kuo, Jen-Huang; Pawar, Vijay D.; Munot, Yogesh S.; Weng, Shieu-Shien; et al, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ;  1 h, rt
Riferimento
Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition
Qiu, Ren-Hua; Zhang, Guo-Ping; Ren, Xiao-Fang; Xu, Xin-Hua; Yang, Rong-Hua; et al, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Carbon tetrachloride ;  5 h, 60 °C
Riferimento
Carboxylic Acid O-H Insertion Reaction of β-Ester Diazos Enabling Synthesis of β-Acyloxy Esters
Li, Ziyi; Yao, Xinyu; Zhang, Xin; Mei, Haibo ; Han, Jianlin, Journal of Organic Chemistry, 2022, 87(22), 15483-15491

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Zirconium, bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-… ;  22 h, 85 °C
Riferimento
Process for direct esterification and transesterification reactions in the presence of high efficiency catalyst
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Zinc perchlorate hexahydrate Solvents: Diethyl ether ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  30 min, rt
Riferimento
Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydrides
Bartoli, Giuseppe; Bosco, Marcella; Dalpozzo, Renato; Marcantoni, Enrico; Massaccesi, Massimo; et al, European Journal of Organic Chemistry, 2003, (23), 4611-4617

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Riferimento
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; Khosropour, Ahmad R., Monatshefte fuer Chemie, 2002, 133(2), 189-193

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Riferimento
Bismuth(III) salts as convenient and efficient catalysts for the selective acetylation and benzoylation of alcohols and phenols
Mohammadpoor-Baltork, I.; Aliyan, H.; Reza Khosropour, A., Tetrahedron, 2001, 57(27), 5851-5854

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ;  15 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2
Chen, Chien-Tien; Munot, Yogesh S., Journal of Organic Chemistry, 2005, 70(21), 8625-8627

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Stereoisomer of octabutyldi-μ3-oxobis[μ-(thiocyanato-κN:κN)]bis(thiocyanato-κN)t…
Riferimento
1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxane
Driver, Tom G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ;  2.0 h, 80 °C
Riferimento
Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditions
Qiu, Renhua; Zhu, Yuyang; Xu, Xinhua; Li, Yinhui; Shao, Lingling; et al, Catalysis Communications, 2009, 10(14), 1889-1892

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]-3(2H)-pyridazinone Solvents: Tetrahydrofuran ;  1 h, reflux
Riferimento
An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one
Kim, Jeum-Jong; Park, Yong-Dae; Kweon, Deok-Heon; Kang, Young-Jin; Kim, Ho-Kyun; et al, Bulletin of the Korean Chemical Society, 2004, 25(4), 501-505

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Zirconium(2+), triaquabis(η5-2,4-cyclopentadien-1-yl)-, 1,1,2,2,3,3,4,4,5,5,6,6,… ;  22 h, 85 °C
Riferimento
Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions
Tang, Zhi; Jiang, Qiutao; Peng, Lifen; Xu, Xinhua; Li, Jie; et al, Green Chemistry, 2017, 19(22), 5396-5402

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Copper(4+), [1,8,15,22-tetramethyl-29H,31H-tetrapyrido[2,3-b:2′,3′-g:2′′,3′′-l:2… Solvents: Acetonitrile ;  21 h, reflux
Riferimento
Chemoselective protocol for O-acylation with a new catalyst
Akhlaghinia, Batool; Safaei, Elham; Larki, Paria, Trends in Organic Chemistry, 2010, 14, 93-106

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 75 °C
1.2 12 h, 75 °C
Riferimento
Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions
McNulty, James; Nair, Jerald J.; Cheekoori, Sreedhar; Larichev, Vladimir; Capretta, Alfredo; et al, Chemistry - A European Journal, 2006, 12(36), 9314-9322

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 75 °C
Riferimento
A mild esterification process in phosphonium salt ionic liquid
McNulty, James; Cheekoori, Sreedhar; Nair, Jerald J.; Larichev, Vladimir; Capretta, Alfredo; et al, Tetrahedron Letters, 2005, 46(21), 3641-3644

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Graphite (acidic) ;  0 - 20 °C; 7 h, 35 °C; 35 °C → rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
Riferimento
Graphite oxide-catalyzed esterification and transesterification
Qi, Junmei; Xu, Yuelong; Ma, Ning; Sun, Feifei, Youji Huaxue, 2013, 33(8), 1839-1846

Synthetic Routes 19

Condizioni di reazione
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Heptane ;  rt → 105 °C; 20 h, 105 °C; 105 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Transesterification catalyzed by iron(III) β-diketonate species
Weng, Shiue-Shien; Ke, Chih-Shueh; Chen, Fong-Kuang; Lyu, You-Fu; Lin, Guan-Ying, Tetrahedron, 2011, 67(9), 1640-1648

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid ,  Phosphinic acid Solvents: Water ;  1 h, 140 °C; 1 h, 150 °C; 1 h, 160 °C; 1 h, 170 °C; 1 h, 180 °C
Riferimento
Compositions containing phenethyl aryl esters as solubilizing agents for active organic compounds
, United States, , ,

Phenethyl benzoate Raw materials

Phenethyl benzoate Preparation Products

Phenethyl benzoate Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-47-3)PHENYLETHYL BENZOATE;PHENETHYL BENZOATE
8469577
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta